

Application Notes: In Vitro Ubiquitination Assay for NRX-2663

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Compound of Interest

Compound Name: NRX-2663
Cat. No.: B10831364

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Introduction

Ubiquitination is a critical post-translational modification that governs protein stability and signaling pathways.[1][2][3] This process involves a sequential enzymatic cascade of ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) to attach ubiquitin to a substrate protein.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer.[4][5] **NRX-2663** is a small molecule enhancer of the protein-protein interaction between the E3 ligase substrate receptor β -TrCP and its substrate, β -catenin.[6][7][8] Specifically, it acts as a "molecular glue" to promote the ubiquitination and subsequent degradation of β -catenin, a key component of the Wnt signaling pathway that is often dysregulated in cancer.[5][7][8] These application notes provide a detailed protocol for an in vitro ubiquitination assay to characterize the activity of **NRX-2663**.

Principle of the Assay

This in vitro ubiquitination assay reconstitutes the key components of the ubiquitination machinery to measure the ability of **NRX-2663** to enhance the ubiquitination of its target substrate, β -catenin, by the SCF β -TrCP E3 ligase complex. The assay involves incubating recombinant E1, E2, E3 (SCF β -TrCP), ubiquitin, and the β -catenin substrate in the presence

and absence of **NRX-2663**. The ubiquitination of β -catenin is then detected by western blotting, looking for the appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the substrate.

Quantitative Data Summary

The following table summarizes the reported quantitative data for **NRX-2663**'s effect on the β -catenin: β -TrCP interaction and ubiquitination.

Parameter	Substrate	Value	Reference
EC50	β -catenin peptide binding to β -TrCP	22.9 μ M	[6]
Kd	β -catenin peptide binding to β -TrCP	54.8 nM	[6]
EC50	pSer33/Ser37 β -catenin binding to β -TrCP	80 μ M	[5][6]
Cooperativity of Binding	pSer33/Ser37 β -catenin	13-fold	[5][6]
Effective Concentration for Ubiquitination	pSer33/Ser37 β -catenin peptide	\geq 16 μ M	[5][6]

Experimental Protocols

Materials and Reagents

- Enzymes:
 - Recombinant human E1 activating enzyme (e.g., UBE1)
 - Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

- Recombinant human SCF β -TrCP E3 ligase complex (or individual purified components: SKP1, CUL1-RBX1, and β -TrCP)
- Substrate:
 - Recombinant human β -catenin (full-length or a relevant peptide, such as pSer33/Ser37 β -catenin peptide)
- Ubiquitin:
 - Recombinant human ubiquitin
- Compound:
 - **NRX-2663**
- Buffers and Solutions:
 - 10x Ubiquitination Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT
 - ATP solution: 100 mM ATP in water
 - DMSO (for dissolving **NRX-2663**)
 - 4x SDS-PAGE Sample Buffer
 - Tris-Buffered Saline with 0.1% Tween-20 (TBST)
 - Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Antibodies:
 - Primary antibody against β -catenin
 - Primary antibody against ubiquitin
 - HRP-conjugated secondary antibody
- Other:

- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Chemiluminescent substrate
- Microcentrifuge tubes
- Incubator or water bath

Detailed In Vitro Ubiquitination Assay Protocol

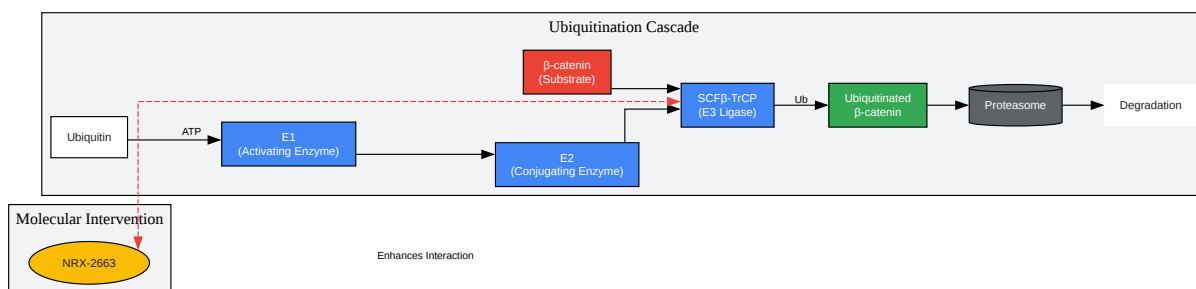
- Preparation of Reagents:
 - Thaw all recombinant proteins (E1, E2, E3, ubiquitin, and β -catenin) on ice.
 - Prepare a stock solution of **NRX-2663** in DMSO. Further dilute in the reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
 - Prepare a working solution of ATP by diluting the stock to 10 mM in water.
- Reaction Setup:
 - Set up the ubiquitination reactions in microcentrifuge tubes on ice. A typical reaction volume is 30-50 μ L.
 - Prepare a master mix containing the common reagents (reaction buffer, E1, E2, ubiquitin, ATP) to ensure consistency.
 - The following table provides an example of a 30 μ L reaction setup:

Component	Stock Concentration	Volume to Add	Final Concentration
10x Ubiquitination Buffer	10x	3 μ L	1x
E1 Enzyme	500 nM	1 μ L	~17 nM
E2 Enzyme	5 μ M	1 μ L	~167 nM
SCF β -TrCP E3 Ligase	1 μ M	1 μ L	~33 nM
β -catenin Substrate	10 μ M	3 μ L	1 μ M
Ubiquitin	1 mg/mL	2 μ L	~7.8 μ M
ATP	10 mM	1.5 μ L	0.5 mM
NRX-2663 or DMSO	Varies	1 μ L	Varies (e.g., 0, 10, 25, 50, 100 μ M)
Nuclease-free water	-	Up to 30 μ L	-

- Incubation:
 - Mix the components gently by pipetting.
 - Incubate the reactions at 37°C for 60-90 minutes.
- Reaction Termination:
 - Stop the reaction by adding 10 μ L of 4x SDS-PAGE sample buffer.
 - Boil the samples at 95-100°C for 5 minutes to denature the proteins.
- Western Blot Analysis:
 - Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.

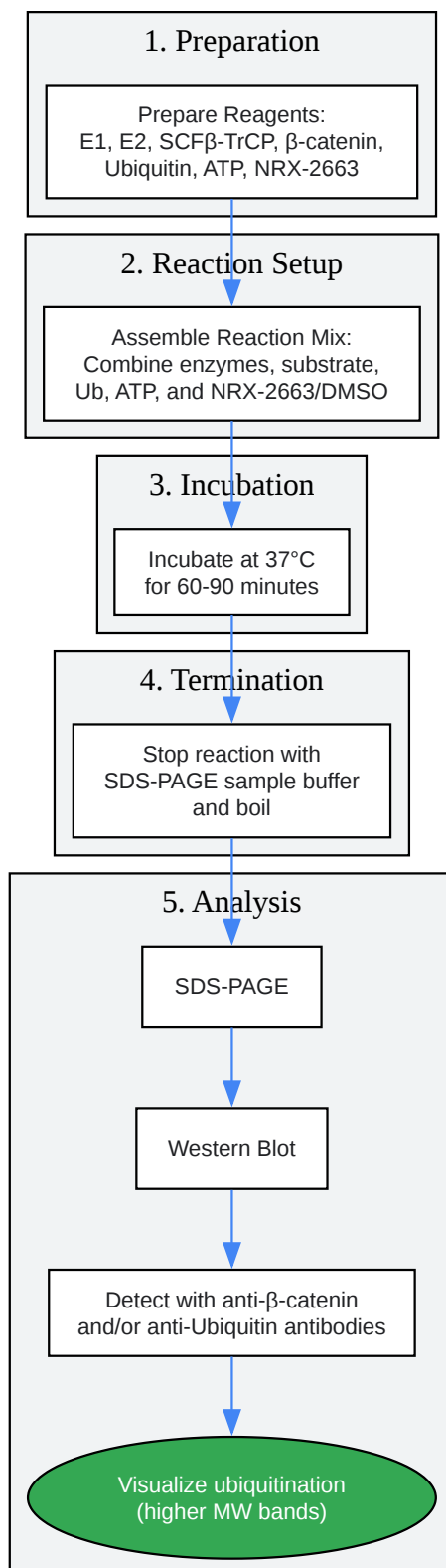
- Incubate the membrane with the primary antibody against β -catenin overnight at 4°C.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Add the chemiluminescent substrate and visualize the bands using an imaging system.
- Optionally, the membrane can be stripped and re-probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the higher molecular weight species.

Mandatory Visualizations



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Caption: Signaling pathway of β -catenin ubiquitination enhanced by **NRX-2663**.



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Caption: Experimental workflow for the in vitro ubiquitination assay of **NRX-2663**.

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